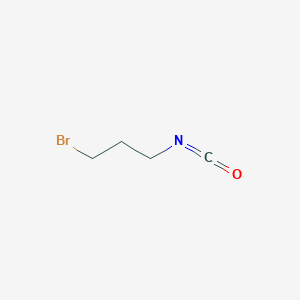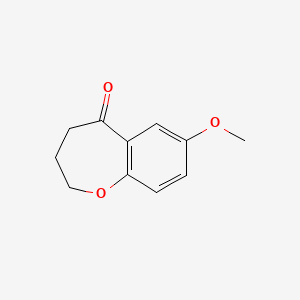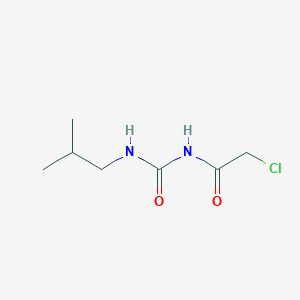
1-Bromo-3-isocyanatopropane
Vue d'ensemble
Description
1-Bromo-3-isocyanatopropane is an organic compound with the molecular formula C4H6BrNO. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both bromine and isocyanate functional groups.
Méthodes De Préparation
1-Bromo-3-isocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromopropanol with phosgene to form 3-bromopropyl chloroformate, which is then treated with ammonia to yield this compound. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-3-isocyanatopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include sodium azide, potassium thiocyanate, and various amines. Major products formed from these reactions include substituted propanes and various urethane or urea derivatives .
Applications De Recherche Scientifique
1-Bromo-3-isocyanatopropane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of polymers and other materials due to its reactivity and ability to form stable bonds with various substrates.
Mécanisme D'action
The mechanism of action of 1-bromo-3-isocyanatopropane involves its reactivity with nucleophiles. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The isocyanate group can react with nucleophiles to form urethanes or ureas, which are stable and useful in various applications .
Comparaison Avec Des Composés Similaires
1-Bromo-3-isocyanatopropane can be compared with similar compounds such as 3-bromopropyl isocyanate and 1-chloro-3-isocyanatopropane. These compounds share similar reactivity due to the presence of halogen and isocyanate groups but differ in their specific chemical properties and applications. For example, 3-bromopropyl isocyanate is more reactive due to the presence of bromine, while 1-chloro-3-isocyanatopropane is less reactive but more stable .
Similar Compounds
- 3-Bromopropyl isocyanate
- 1-Chloro-3-isocyanatopropane
- 1-Iodo-3-isocyanatopropane
These compounds are used in similar applications but have unique properties that make them suitable for specific reactions and industrial processes .
Propriétés
IUPAC Name |
1-bromo-3-isocyanatopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO/c5-2-1-3-6-4-7/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDXMJQBNOVBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337754 | |
| Record name | 1-Bromo-3-isocyanatopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56017-72-2 | |
| Record name | 1-Bromo-3-isocyanatopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromopropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384479.png)

![4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine](/img/structure/B3384489.png)









![Sodium 2-[(4-chlorophenyl)formamido]-3-(1H-indol-3-YL)propanoate](/img/structure/B3384563.png)
